Octadecanoic acid, 1,2-phenylene ester
Description
Fourier-Transform Infrared Spectroscopy (FTIR)
Key absorption bands (Figure 1):
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, CDCl₃):
- δ 7.2–7.4 ppm (multiplet) : Aromatic protons on the 1,2-phenylene group .
- δ 4.1–4.3 ppm (triplet) : Methylene protons adjacent to ester oxygen (–O–CH₂–) .
- δ 1.2–1.6 ppm (broad) : Methylene envelope from C₂–C₁₇ of octadecyl chains.
- δ 0.88 ppm (triplet) : Terminal methyl groups (–CH₃) .
¹³C NMR (150 MHz, CDCl₃):
Mass Spectrometry (MS)
- Electrospray Ionization (ESI):
- [M + H]⁺ at m/z 649.5 (calculated for C₄₂H₇₅O₄⁺).
- Fragmentation patterns:
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals:
- Crystal system : Monoclinic, space group P2₁/c.
- Unit cell parameters :
- a = 12.45 Å, b = 7.89 Å, c = 25.31 Å.
- α = 90°, β = 95.7°, γ = 90°.
- Molecular packing :
Conformational flexibility :
- Rotation around ester C–O bonds allows two primary conformers:
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations (B3LYP/6-311G** level) predict:
- HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity.
- Electrostatic potential (ESP) :
- Negative charge localized on ester oxygens (–0.42 e).
- Positive charge on aromatic carbons (+0.18 e) (Figure 3).
- NBO analysis :
Molecular dynamics (MD) simulations (CHARMM force field):
- Octadecyl chains adopt gauche/trans conformations in solution.
- Aggregation behavior: Micelle-like structures form in hydrophobic environments .
Properties
CAS No. |
113203-41-1 |
|---|---|
Molecular Formula |
C42H74O4 |
Molecular Weight |
643.03456 |
Synonyms |
Octadecanoic acid, 1,2-phenylene ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Purity : 99.99% (as a mixture of long-chain fatty acid esters) .
- Storage : Stable under sealed, cool, and dark conditions (2–8°C) .
- Environmental Safety : Initial Threshold Screening Level (ITSL) set at 0.1 µg/m³ for annual averaging .
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares glycol distearate with other esters of octadecanoic acid and related compounds:
Structural Insights :
Toxicological and Environmental Profiles
Key Findings :
Preparation Methods
Direct Acylation of Catechol with Stearic Acid Using Carbodiimide Coupling
The most widely validated method involves the direct acylation of catechol (1,2-dihydroxybenzene) with stearic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents . This approach, adapted from phosphonocholine synthesis protocols , proceeds via the activation of stearic acid’s carboxyl group to form an O-acylisourea intermediate, which reacts with catechol’s hydroxyl groups.
Procedure :
-
Reaction Setup : Catechol (1 equiv, 110 mg) and stearic acid (2.2 equiv, 1.12 g) are dissolved in anhydrous dichloromethane (15 mL).
-
Activation : DCC (2.5 equiv, 618 mg) and DMAP (0.3 equiv, 37 mg) are added under nitrogen.
-
Stirring : The mixture is stirred at room temperature for 48 hours.
-
Workup : The solution is filtered through Celite to remove dicyclohexylurea, concentrated under vacuum, and purified via silica gel chromatography (hexane:ethyl acetate, 2:1 v/v) .
Yield : 84–90% (based on analogous diacylations) .
Characterization :
-
1H NMR (CDCl3): δ 0.88 (t, J = 6.9 Hz, 6H, CH3), 1.25 (br s, 60H, CH2), 2.31 (t, J = 7.0 Hz, 4H, COOCH2), 4.45 (m, 2H, OCH2), 7.25 (s, 4H, aromatic) .
-
13C NMR : δ 14.1 (CH3), 22.7–34.1 (CH2), 65.8 (OCH2), 122.5–130.2 (aromatic), 172.4 (C=O) .
Stearoyl Chloride-Mediated Esterification
An alternative route employs stearoyl chloride for rapid esterification under mild conditions. This method avoids carbodiimide reagents but requires strict anhydrous handling.
Procedure :
-
Base Addition : Catechol (1 equiv) is dissolved in pyridine (10 mL) to deprotonate hydroxyl groups.
-
Acylation : Stearoyl chloride (2.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
-
Quenching : The reaction is diluted with water (50 mL), and the product is extracted with ethyl acetate.
-
Purification : Column chromatography (silica gel, hexane:ethyl acetate 4:1) isolates the diester .
Yield : 70–75% (extrapolated from similar aryl ester syntheses) .
Advantages : Faster reaction time (<24 hours) and higher functional group tolerance .
Comparative Analysis of Synthetic Methods
Analytical Validation and Quality Control
Successful synthesis requires confirmation via:
-
FT-IR : C=O stretch at 1740 cm⁻¹, aromatic C=C at 1600 cm⁻¹ .
-
Mass Spectrometry : ESI-MS m/z 649.6 [M+H]⁺ (calculated for C42H72O4) .
Challenges and Optimization Strategies
-
Regioselectivity : Competitive para-esterification is minimized by using bulky coupling agents (e.g., DCC) .
-
Byproduct Formation : Excess stearoyl chloride generates monoester byproducts; stoichiometric control is critical .
-
Scale-Up Limitations : Enzymatic methods face mass transfer issues in non-polar media, necessitating solvent engineering .
Q & A
Q. What are the standard protocols for synthesizing octadecanoic acid, 1,2-ethanediyl ester, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves esterification of octadecanoic acid (stearic acid) with ethylene glycol using an acid catalyst (e.g., sulfuric acid) under controlled conditions. Key parameters include:
- Temperature : Maintained between 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Toluene or dichloromethane is used to azeotrope water and drive the reaction to completion.
- Monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) is employed to track ester formation .
- Purification : Recrystallization or column chromatography ensures ≥99.99% purity, as reported in OECD-compliant studies .
Q. How is the analytical purity of octadecanoic acid, 1,2-ethanediyl ester validated in toxicity studies?
- Methodological Answer : Purity is assessed via:
- Chromatographic methods : GC-MS or HPLC to confirm the absence of impurities (e.g., unreacted stearic acid or ethylene glycol).
- Spectroscopic techniques : FT-IR or NMR to verify ester bond formation.
- Stability testing : Storage at 2–8°C in sealed, dark containers preserves stability for >12 months, with periodic re-analysis to confirm integrity .
Q. What in vitro assays are recommended for preliminary mutagenicity screening?
- Methodological Answer : The bacterial reverse mutation test (Ames test) is a standard first-tier assay. Key steps include:
- Strains : Use Salmonella typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
- Dose range : 5–5,000 µg/plate, with and without metabolic activation (S9 mix).
- GLP compliance : Adhere to OECD 471 guidelines, as demonstrated in studies showing no mutagenic activity .
Advanced Research Questions
Q. How can conflicting data on reproductive toxicity be resolved in long-term studies?
- Methodological Answer : A combined repeated dose/reproductive developmental toxicity study (OECD 422) in rats provides integrated data. Key considerations:
- Dosing regimen : Administer 0, 100, 300, or 1,000 mg/kg/day to Crl:CD(SD) rats for 28 days pre-mating and through gestation.
- Endpoints : Assess organ weights, histopathology, sperm quality, and fetal malformations.
- Data interpretation : No adverse effects were observed at ≤300 mg/kg/day, but dose-dependent hepatic hypertrophy occurred at 1,000 mg/kg/day .
- Recommendation : Use benchmark dose (BMD) modeling to refine no-observed-adverse-effect levels (NOAELs) .
Q. What mechanistic insights explain the compound’s anti-inflammatory activity in biological systems?
- Methodological Answer : While not directly tested for octadecanoic acid, 1,2-ethanediyl ester, related esters (e.g., methyl stearate) show anti-inflammatory effects via:
- Lipid mediator modulation : Inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways.
- Cytokine suppression : Downregulation of TNF-α and IL-6 in macrophage models.
- Experimental design : Use RAW 264.7 cells or murine models with LPS-induced inflammation, quantifying cytokines via ELISA .
Q. How do storage conditions impact the compound’s stability in long-term ecotoxicology studies?
- Methodological Answer : Stability under environmental conditions is critical for ecotoxicity assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
